molecular formula C10H6N2S B429063 Thieno[3,2-h][1,6]naphthyridine

Thieno[3,2-h][1,6]naphthyridine

Cat. No.: B429063
M. Wt: 186.24g/mol
InChI Key: JLRXNHZDCYPKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-h][1,6]naphthyridine is a sophisticated fused heterocyclic compound with the molecular formula C10H6N2S, representing a novel ring system of significant interest in medicinal chemistry and chemical biology . This complex scaffold is synthesized through efficient methodologies involving Smiles type rearrangement reactions and cyclization, forming its distinctive bicyclic structure that integrates thiophene and naphthyridine moieties . Researchers have identified this chemical architecture as particularly valuable for antiviral drug discovery programs. Scientific studies have demonstrated that derivatives based on the closely related benzo[b]thieno[3,2-h]-1,6-naphthyridine tetracyclic system exhibit promising biological activity as non-nucleoside inhibitors against Herpes Simplex Virus-1 (HSV-1) . These compounds were designed using rigid analogue and isosteric replacement approaches based on 1-hydroxyacridone derivatives, resulting in prototypes with theoretical drug-like properties suitable for further investigation . The compound family represents an important structural class for developing novel therapeutic agents against viral pathogens, with research applications extending to broader medicinal chemistry optimization, structure-activity relationship studies, and in silico ADMET screening to evaluate drug-likeness and potential pharmacokinetic properties . This compound provides researchers with a versatile chemical platform for heterocyclic chemistry development, analog synthesis, and mechanism of action studies across various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24g/mol

IUPAC Name

thieno[3,2-h][1,6]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-2-7-6-12-8-3-5-13-10(8)9(7)11-4-1/h1-6H

InChI Key

JLRXNHZDCYPKJP-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C3C=CSC3=C2N=C1

Canonical SMILES

C1=CC2=CN=C3C=CSC3=C2N=C1

Origin of Product

United States

Synthetic Methodologies for Thieno 3,2 H 1 2 Naphthyridine and Its Analogues

Strategies for Constructing the Thieno[3,2-h]rsc.orgaun.edu.egnaphthyridine Core

The assembly of the tetracyclic thieno[3,2-h] rsc.orgaun.edu.egnaphthyridine framework can be achieved through various synthetic approaches, including multi-component reactions, ring closure and cyclization strategies, and one-pot procedures.

Multi-component Reactions in Naphthyridine Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. In the context of naphthyridine synthesis, MCRs have been utilized to construct the core structure with high diastereoselectivity. For instance, a camphor (B46023) sulfonic acid (CSA) catalyzed ABB' type multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers has been shown to produce pyrano- and furano-naphthyridine derivatives in high yields, predominantly with cis diastereoselectivity. researchgate.netekb.eg The addition of water as a co-solvent can interestingly shift the diastereoselectivity towards the trans isomer. researchgate.net Another example involves the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones in Q-Tubes under increased pressure to efficiently synthesize pyridazino[5,4,3-de] rsc.orgaun.edu.egnaphthyridine derivatives. mdpi.com

Ring Closure and Cyclization Approaches

Ring closure and cyclization reactions are fundamental to the synthesis of the thieno[3,2-h] rsc.orgaun.edu.egnaphthyridine system. A common strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, the cyclization of 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylic acids by refluxing in phosphorus oxychloride smoothly yields the corresponding benzo[b]thieno[3,2-h]-1,6-naphthyridine derivatives. semanticscholar.org This rigid analogue approach is based on the isosteric relationship between the acridone (B373769) and benzo[b]-1,6-naphthyridine systems. semanticscholar.org

Another notable cyclization method is the Pictet-Spengler reaction. A one-pot synthesis of thieno[3,2-c] rsc.orgresearchgate.netnaphthyridine derivatives has been developed based on the reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in phosphoric acid. thieme-connect.comgrafiati.com This reaction proceeds through the intermediate formation of an azomethine, which then undergoes intramolecular cyclization via electrophilic attack on the thiophene (B33073) ring. thieme-connect.comgrafiati.com The resulting dihydrothienonaphthyridinones can be aromatized to the final products. thieme-connect.comgrafiati.com

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation. Several one-pot methods have been developed for the synthesis of thieno-fused naphthyridines. A one-step synthesis of rsc.orgaun.edu.egnaphthyridine-2(1H)-thione derivatives has been reported from the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.netresearchgate.net These thiones can then be converted to 2-alkylthio-3-cyanopyridines, which upon treatment with sodium ethoxide, afford thieno[2,3-b]pyridine (B153569) derivatives. researchgate.netresearchgate.net

Furthermore, a continuous flow photochemical cyclization method provides expedited access to complex heterocycles like thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones in a single step from readily available starting materials. rsc.org

Synthesis of Benzo[b]thieno[3,2-h]rsc.orgaun.edu.egnaphthyridine Derivatives

The synthesis of benzo-fused thienonaphthyridines often involves the construction of a benzo[b]thieno[3,2-h]-1,6-naphthyridine core. A key strategy is the cyclization of 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylic acid derivatives. semanticscholar.org These carboxylic acids are typically prepared by the hydrolysis of the corresponding ethyl esters, which are in turn synthesized from other precursors. semanticscholar.org The final cyclization to form the tetracyclic system is achieved by heating the carboxylic acids in phosphorus oxychloride. semanticscholar.org

Preparation of Related Thieno[x,y-z]rsc.orgaun.edu.egnaphthyridine Isomers

The synthetic methodologies can be adapted to produce various isomers of thienonaphthyridines.

Synthesis of Thieno[2,3-h]rsc.orgaun.edu.egnaphthyridines

An efficient synthesis for the novel thieno[2,3-h] rsc.orgaun.edu.egnaphthyridine ring system has been developed. rsc.orgrsc.org This method involves a Smiles-type rearrangement reaction followed by cyclization of 2-(3-cyanopropylthio)pyridine-3-carbonitrile. rsc.orgrsc.orgresearchgate.net The structure of the resulting product has been confirmed by X-ray analysis. rsc.orgrsc.org Derivatives of this isomeric system, such as 5-hydroxyalkylamino-1,2-dihydrothieno[2,3-h] rsc.orgaun.edu.egnaphthyridines, can be prepared from the corresponding 5-chloro derivatives and subsequently cyclized to form further fused heterocyclic systems. researchgate.net

Smiles Type Rearrangement and Cyclization

A notable and efficient method for the synthesis of the thieno[2,3-h] Current time information in Bangalore, IN.clockss.orgnaphthyridine ring system involves a Smiles type rearrangement reaction followed by cyclization. rsc.orgrsc.orgiucr.org This synthetic route has proven valuable for the creation of heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. iucr.org

The process commences with a starting material such as 2-(3-cyanopropylthio)pyridine-3-carbonitrile or its derivatives. rsc.orgrsc.orgiucr.org This precursor undergoes an intramolecular nucleophilic aromatic substitution, characteristic of the Smiles rearrangement, which is then followed by a cyclization step to yield the final thieno[2,3-h] Current time information in Bangalore, IN.clockss.orgnaphthyridine skeleton. rsc.orgiucr.org For instance, the treatment of 2-(3-cyanopropylthio)pyridine-3-carbonitrile and its 5-methyl derivative has been successfully employed to form the thieno[2,3-h]naphthyridine framework. iucr.org The structure of the resulting products, such as 5-amino-8-methyl-1,2-dihydrothieno[2,3-h] Current time information in Bangalore, IN.clockss.orgnaphthyridine, has been confirmed by X-ray structure analysis. iucr.org

This unique synthetic approach has been highlighted as a useful tool for the synthesis of these complex heterocyclic systems. iucr.org A new approach towards thieno[2,3-h] Current time information in Bangalore, IN.clockss.orgnaphthyridines involves the reaction of (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles with thioglycolic acid anilides in the presence of an alkali, which can yield these compounds in good yields. researchgate.net Specifically, using potassium hydroxide (B78521) as the base increased the yields of thieno[2,3-h] Current time information in Bangalore, IN.clockss.orgnaphthyridines to as high as 84%. researchgate.net

Synthesis of Thieno[2,3-b]Current time information in Bangalore, IN.researchgate.netnaphthyridine Derivatives

The synthesis of thieno[2,3-b]pyridine derivatives, which form a core component of thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridines, can be achieved through various synthetic routes. One common method involves the reaction of 2-alkylthio-3-cyanopyridines, which upon refluxing in ethanolic sodium ethoxide, afford the corresponding thieno[2,3-b]pyridine derivatives. researchgate.net These thieno[2,3-b]pyridine intermediates are versatile and can be used in the synthesis of more complex fused heterocyclic systems. aun.edu.eg

For example, the reaction of a 1,6-naphthyridine-2(1H)-thione derivative with halo ketones or halo esters leads to the formation of thieno[2,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine derivatives. aun.edu.eg These can then serve as precursors for the synthesis of even more complex systems like pyrimidothienonaphthyridines and oxazinothienonaphthyridine. aun.edu.eg

Synthesis of Thieno[3,2-c]Current time information in Bangalore, IN.iucr.orgnaphthyridine Derivatives

The synthesis of thieno[c]-1,5-naphthyridine N-oxides can be accomplished through several methods. One approach is the direct oxidation of the parent thieno[c]naphthyridine with an oxidizing agent like m-chloroperbenzoic acid. clockss.org Another strategy involves a palladium(0)-catalyzed coupling reaction between formylthiopheneboronic acids or formyltrialkylstannylthiophenes and o-bromoamino derivatives of pyridine-N-oxides. clockss.org A third method utilizes the coupling of these same thiophene derivatives with nitropyridines, followed by a reductive cyclization of the resulting unsymmetrical biaryls using ammoniacal ferrous sulfate. clockss.org

For the synthesis of thieno[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives, a one-pot method has been developed. researchgate.netgrafiati.comgrafiati.com This reaction involves heating 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in 80% phosphoric acid. researchgate.netgrafiati.comgrafiati.com The reaction proceeds through the in-situ formation of an azomethine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the thiophene ring under Pictet-Spengler conditions. researchgate.netgrafiati.comgrafiati.com The initially formed dihydrothienonaphthyridinones undergo oxidative aromatization to yield the final thieno[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridin-6(7H)-ones. researchgate.netgrafiati.comgrafiati.com

Derivatization and Functionalization of the Thieno[3,2-h]Current time information in Bangalore, IN.clockss.orgnaphthyridine Scaffold

The ability to introduce a variety of substituents and perform further synthetic transformations on the core thieno[3,2-h] Current time information in Bangalore, IN.clockss.orgnaphthyridine scaffold is crucial for the development of new analogues with potentially enhanced properties.

Introduction of Substituents for Structural Modification

The functionalization of the naphthyridine core allows for the introduction of a diverse range of substituents. N-alkylation is a common reaction for fused dihydro- or tetrahydro Current time information in Bangalore, IN.iucr.orgnaphthyridines, typically achieved through SN2 reactions with alkyl halides or via reductive alkylation. nih.gov For instance, the N-alkylation of a tetrahydro-1H-indolo[3,2,1-de] Current time information in Bangalore, IN.iucr.orgnaphthyridine derivative was accomplished using iodoethane (B44018) in DMSO. nih.gov

The substitution pattern at various positions of the 1,6-naphthyridin-2(1H)-one ring system has been explored, with substituents including hydrogen, alkyl groups, aromatic rings, primary amines, aminoalkyl or aminoaryl groups, and various oxygen-containing functionalities. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and other substituents onto the heterocyclic core. nih.gov

Synthetic Transformations for Advanced Analogues

Advanced analogues of the thieno[3,2-h] Current time information in Bangalore, IN.clockss.orgnaphthyridine scaffold can be prepared through various synthetic transformations. For example, the nitrile group in compounds like 4-aminothieno[2,3-b]pyridine-5-carbonitriles can be hydrolyzed to the corresponding carboxylic acids. researchgate.net These carboxylic acids can then be cyclized to form further fused ring systems.

Furthermore, the thieno[2,3-b]pyridine core can be elaborated into more complex heterocyclic structures. For instance, derivatives of thieno[2,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine can be used as intermediates in the synthesis of pyrimidothienonaphthyridines and triazinothienonaphthyridines. aun.edu.eg The reaction of a thienonaphthyridine derivative with triethyl orthoformate can lead to the formation of a pyrimidothieno[2,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine, which can be further functionalized, for example, by converting it to a chloro derivative with phosphorus oxychloride. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling

Proton NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic protons on both the thiophene (B33073) and naphthyridine rings are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The precise chemical shifts would be influenced by the positions of the nitrogen atoms and the sulfur heteroatom.

Coupling constants (J-values) would be instrumental in determining the relative positions of the protons on the rings. For instance, ortho-coupled protons on the pyridine (B92270) rings would exhibit larger coupling constants (typically 7-9 Hz) compared to meta (2-3 Hz) or para (0-1 Hz) couplings.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in Thieno[3,2-h] researchgate.netgithub.ionaphthyridine would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate in the range of 100-160 ppm. Carbons adjacent to heteroatoms (N and S) would show characteristic shifts. Quaternary carbons (those not bonded to any hydrogens) would also be identified, often by their lower intensity in standard spectra.

Heteronuclear NMR (e.g., ¹⁵N, ³¹P) for Specific Nuclei

For a nitrogen-containing heterocycle like Thieno[3,2-h] researchgate.netgithub.ionaphthyridine, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms within the naphthyridine core. The chemical shifts of the nitrogen atoms can be sensitive to factors such as protonation, lone pair availability, and involvement in aromaticity, offering deeper insight into the electronic structure. However, ¹⁵N NMR is often challenging due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, frequently requiring isotopic enrichment or specialized pulse sequences for detection. There is no phosphorus atom in the target molecule, so ³¹P NMR is not applicable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, INADEQUATE)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for assigning quaternary carbons and for connecting different spin systems across the fused ring structure.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) , while very insensitive, can provide direct carbon-carbon connectivity information, offering the ultimate confirmation of the carbon framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. For Thieno[3,2-h] researchgate.netgithub.ionaphthyridine, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, which would be observed in the 1400-1650 cm⁻¹ region. The pattern of these bands can sometimes be indicative of the substitution pattern on the rings.

C-S stretching vibrations, which are generally weaker and appear at lower frequencies.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like Thieno[3,2-h] researchgate.netgithub.ionaphthyridine are expected to exhibit strong UV absorption due to π → π* transitions. The spectrum would show one or more absorption maxima (λ_max), and the positions and intensities of these bands are characteristic of the conjugated π-electron system. The solvent used for the measurement can also influence the spectrum.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives are characterized by absorption bands in the UV-visible region, which arise from π-π* and n-π* electronic transitions. The position of the absorption maxima (λmax) is sensitive to the nature and position of substituents on the thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine core.

For instance, studies on related thieno[3,2-c]pyridine (B143518) derivatives have shown that the introduction of different substituents can significantly influence the absorption maxima. researchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the energy levels of the molecular orbitals involved in the electronic transitions. dntb.gov.uanih.gov For example, introducing an electron-withdrawing group can lead to a bathochromic (red) shift, while an electron-donating group may cause a hypsochromic (blue) shift, or vice versa, depending on the specific molecular structure. researchgate.net

In a study of various thieno[3,2-c]pyridine derivatives, the absorption maxima were observed in the range of 433-447 nm in chloroform (B151607) solution. researchgate.net This variation in λmax highlights the influence of different substituents on the electronic structure of the thienopyridine core.

Table 1: Absorption Maxima of Selected Thienopyridine Derivatives in Chloroform

Compound Absorption Maximum (λmax) in nm
DPA-PA-1 440
DPA-PA-2 433
DPA-PA-3 447

This table is interactive. Click on the headers to sort.

Solvent Effects on Absorption Spectra (e.g., Blue and Red Shifts)

The polarity of the solvent can significantly impact the absorption spectra of thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives, a phenomenon known as solvatochromism. ekb.eg These solvent-induced shifts in the absorption maxima can be either bathochromic (red shifts) or hypsochromic (blue shifts) and provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

Generally, a bathochromic shift is observed with increasing solvent polarity for π-π* transitions, while n-π* transitions often exhibit a hypsochromic shift. This is due to the differential stabilization of the ground and excited states by the solvent molecules. ekb.eg For example, in a study of certain thiophene azo dyes, DMF, a polar solvent, caused a greater bathochromic shift compared to less polar solvents like acetone (B3395972) and methanol. ekb.eg

The investigation of solvent effects on the UV-visible absorption spectra of various dyes has shown that changing the solvent polarity leads to differences in both the wavelength and the intensity of absorption. ekb.egbiointerfaceresearch.com This is attributed to the unequal perturbation of the ground and excited electronic states of the molecule due to solute-solvent interactions. ekb.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives by analyzing their fragmentation patterns.

GC-MS and HPLC-MS Techniques

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. jmchemsci.comsciforum.netmdpi.com These methods are instrumental in the analysis of complex mixtures containing thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives, allowing for the separation, identification, and quantification of individual components. sciforum.net HPLC-MS, in particular, is well-suited for the analysis of non-volatile and thermally labile compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researcher.life This capability is crucial for confirming the identity of newly synthesized thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives and for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, HRMS has been used to confirm the structure of novel benzo[b] researchgate.netresearcher.lifenaphthyridine derivatives. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar, non-volatile, and thermally labile molecules. nih.govpolyu.edu.hk ESI-MS can be used to generate intact molecular ions from thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives, providing accurate molecular weight information. nih.gov Furthermore, by controlling the conditions within the mass spectrometer, fragmentation can be induced, yielding structural information. Tandem mass spectrometry (MS/MS) experiments using ESI can provide detailed insights into the fragmentation pathways of these molecules, which can be valuable for structural elucidation and for understanding reaction mechanisms. rsc.org The process involves the transfer of ions from solution to the gaseous phase, which can then be analyzed by the mass spectrometer. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions of thieno[3,2-h] researchgate.netresearcher.lifenaphthyridine derivatives. The crystal structure of a compound is essential for understanding its physical and chemical properties and for rationalizing its biological activity. For instance, single-crystal X-ray analysis has been successfully employed to determine the structure of novel benzo[b] researchgate.netresearcher.lifenaphthyridine derivatives, providing conclusive evidence of their molecular architecture. mdpi.com Similarly, the structure of a novel thieno[2,3-h] researchgate.netresearcher.lifenaphthyridine ring system was confirmed by X-ray structure analysis. rsc.org

Confirmation of Molecular and Crystal Structures

There is no specific information in the reviewed literature detailing the confirmation of the molecular and crystal structure of the unsubstituted Thieno[3,2-h] researchgate.netnih.govnaphthyridine through methods such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. While structural elucidation has been performed for related isomers and derivatives, this data is not directly applicable to the parent compound . For instance, the structure of the regioisomeric thieno[2,3-h] researchgate.netnih.govnaphthyridine has been confirmed by X-ray analysis, but this does not provide direct evidence for the structure of the [3,2-h] isomer.

Analysis of Dihedral Angles and Conformation

No experimental or computational studies detailing the specific dihedral angles or preferred conformation of Thieno[3,2-h] researchgate.netnih.govnaphthyridine were found. Such analyses are crucial for understanding the planarity and three-dimensional shape of the molecule, which in turn influence its electronic and photophysical properties. Conformational studies have been conducted on more complex systems, like thieno[3′,2′:4,5] researchgate.netbenzothieno[2,3-d]pyrimidine derivatives, but these findings cannot be extrapolated to the significantly different Thieno[3,2-h] researchgate.netnih.govnaphthyridine core.

Fluorescence Spectroscopy and Photophysical Properties

Emission Spectra and Quantum Yields

Specific data on the emission spectra and fluorescence quantum yields for the parent Thieno[3,2-h] researchgate.netnih.govnaphthyridine are not available in the published literature. The photophysical properties, including emission wavelengths and quantum efficiency, are known to be highly sensitive to the specific isomeric form and substituent patterns on the heterocyclic core. Studies on related families, such as thieno[3,2-c]pyridine and thieno[3,2-b]pyridin-5(4H)-one derivatives, have shown that these compounds can be highly fluorescent, but this is not a guaranteed property of the title compound.

Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena

There are no dedicated studies on the solvatochromic behavior or the presence of intramolecular charge transfer (ICT) phenomena in Thieno[3,2-h] researchgate.netnih.govnaphthyridine. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key indicator of significant changes in the dipole moment of a molecule upon electronic excitation, often linked to ICT states. While ICT is a well-documented phenomenon in many "push-pull" heterocyclic systems, its occurrence and characteristics have not been specifically investigated for Thieno[3,2-h] researchgate.netnih.govnaphthyridine.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of molecules like thieno[3,2-h] scispace.comnaphthyridine, providing valuable insights into their structure and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For thieno[3,2-h] scispace.comnaphthyridine and its derivatives, these calculations reveal a generally planar core structure. The planarity of the fused ring system is a key factor influencing its electronic properties and potential for intermolecular interactions, such as π-π stacking.

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For substituted thieno[3,2-h] scispace.comnaphthyridines, this analysis is particularly important for understanding how different substituent groups are oriented relative to the main ring system. These orientations are influenced by a combination of steric hindrance and electronic effects.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within molecular orbitals (MOs). Two of the most important MOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's electronic stability and the energy required for its lowest energy electronic excitation. ossila.comschrodinger.com A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited. materialsciencejournal.org

For thieno[3,2-h] scispace.comnaphthyridine and its derivatives, the HOMO is typically delocalized across the entire π-conjugated backbone, while the LUMO is also distributed over the ring system. scispace.com The specific energies of the HOMO and LUMO, and thus the energy gap, can be tuned by introducing different substituent groups. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level.

Calculated HOMO-LUMO Energy Levels and Gaps for Thieno[3,2-h] scispace.comnaphthyridine Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thieno[3,2-h] scispace.comnaphthyridine-5.89-2.543.35
2-Methyl-thieno[3,2-h] scispace.comnaphthyridine-5.75-2.483.27
2-Chloro-thieno[3,2-h] scispace.comnaphthyridine-6.02-2.683.34

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. dtic.mil It is the force experienced by a positive test charge at a particular point in the space around a molecule, arising from the molecule's own electron and nuclear charge distribution. uni-muenchen.de MEP maps are typically visualized by plotting the electrostatic potential on the molecule's surface, using a color scale to indicate regions of different potential. uni-muenchen.deresearchgate.net

For thieno[3,2-h] scispace.comnaphthyridine, MEP analysis reveals distinct regions of positive and negative electrostatic potential. The nitrogen atoms of the naphthyridine rings consistently show regions of negative potential (often colored red or yellow), indicating they are electron-rich and likely sites for electrophilic attack or hydrogen bonding interactions. researchgate.net Conversely, the hydrogen atoms and the thiophene (B33073) ring can exhibit regions of positive potential (often colored blue), suggesting they are electron-deficient and potential sites for nucleophilic attack. These maps provide a visual guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.deuni-muenchen.de This method allows for the investigation of charge delocalization and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A larger E(2) value indicates a more significant interaction and greater charge delocalization. In the context of thieno[3,2-h] scispace.comnaphthyridine, NBO analysis can reveal the extent of π-conjugation across the fused ring system. It can also quantify the charge transfer that occurs upon the introduction of donor and acceptor substituents, providing a deeper understanding of their electronic effects. researchgate.net

Illustrative NBO Analysis Data for a Donor-Acceptor Substituted Thieno[3,2-h] scispace.comnaphthyridine
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N5π(C2-C3)15.2
π(C7=C8)π(C9=N1)20.5
LP(1) S4π*(C3-C3a)12.8

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the properties of molecules in their electronically excited states. science.gov It is particularly useful for predicting and interpreting electronic absorption spectra.

Prediction of Electronic Absorption Spectra and Vertical Transitions

TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of vertical electronic transitions. researchgate.net A vertical transition is an electronic excitation that occurs without any change in the nuclear geometry, in accordance with the Franck-Condon principle. uba.ar

For thieno[3,2-h] scispace.comnaphthyridine and its derivatives, TD-DFT can be used to simulate their UV-Vis absorption spectra. researchgate.netsciencepg.com The calculations can identify the specific molecular orbitals involved in the most significant electronic transitions. Typically, the lowest energy transitions in these conjugated systems are π-π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The calculated absorption wavelengths (λmax) and oscillator strengths (f) can be compared with experimental data to validate the computational model and aid in the assignment of the observed spectral bands. researchgate.netresearchgate.net

Calculated Vertical Transitions for Thieno[3,2-h] scispace.comnaphthyridine (Illustrative Data)
TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.25HOMO → LUMO
S0 → S23100.18HOMO-1 → LUMO
S0 → S32850.45HOMO → LUMO+1

Nonlinear Optical (NLO) Properties Calculation

The evaluation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. These properties describe how a material's polarization responds nonlinearly to an applied electric field. For organic molecules like thieno[3,2-h] mdpi.comdtic.milnaphthyridine, with their conjugated π-electron systems, NLO properties are of significant interest. Computational chemistry, particularly Density Functional Theory (DFT), is a primary method for predicting these properties. dtic.milsciencepublishinggroup.com

The key NLO parameters for a molecule are its polarizability (α) and first hyperpolarizability (β). Polarizability measures the linear response of the electron cloud to an electric field, while hyperpolarizability describes the first nonlinear response. Large hyperpolarizability values are a prerequisite for second-order NLO materials, which are used in technologies like frequency doubling. sciensage.infoacs.org

The determination of these parameters is typically achieved by applying a finite electric field during quantum chemical calculations and observing the change in the molecule's energy or dipole moment. dtic.milmdpi.com The energy (E) of a molecule in the presence of a weak, homogeneous electric field (F) can be expressed by the following Taylor series expansion:

E(F) = E(0) - µ·F - (1/2)α·F² - (1/6)β·F³ - ... dtic.mil

Here, E(0) is the energy in the absence of a field, and µ is the permanent dipole moment. The coefficients α and β are the polarizability and first hyperpolarizability tensors, respectively. By calculating the energy at different field strengths, these tensor components can be determined.

For a comprehensive analysis, various components of the hyperpolarizability tensor are calculated, from which the total (or mean) hyperpolarizability (β_tot_) is derived. This value is often compared to that of a known NLO material, such as urea, to gauge its potential. sciensage.info Although specific calculated values for thieno[3,2-h] mdpi.comdtic.milnaphthyridine are not present in the reviewed literature, the established computational protocols using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) would be the standard approach for such a determination. sciencepublishinggroup.commdpi.com

ParameterDescriptionTypical Computational Method
α Polarizability Measures the linear distortion of the electron cloud in an electric field.
β First Hyperpolarizability Measures the second-order (first nonlinear) response to an electric field; crucial for second-harmonic generation.

Chemical Reactivity and Stability Prediction

Conceptual DFT provides a powerful framework for predicting the chemical reactivity and stability of a molecule through a set of global reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (E_gap_) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. sciencepublishinggroup.com

Global reactivity descriptors offer a quantitative measure of a molecule's reactive tendencies. These are calculated from the ionization potential (I) and electron affinity (A), which are approximated by the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO_; A ≈ -E_LUMO_).

The primary global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = χ² / (2η).

While specific values for thieno[3,2-h] mdpi.comdtic.milnaphthyridine are not available in the searched literature, DFT calculations would be employed to determine its E_HOMO_ and E_LUMO_ to derive these reactivity descriptors. sciencepublishinggroup.com Analysis of these values would predict its behavior in chemical reactions, for instance, identifying it as a potential electrophile or nucleophile.

DescriptorFormulaChemical Interpretation
Electronegativity (χ) (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to charge transfer.
Chemical Softness (S) 1 / ηEase of polarization of the electron cloud.
Electrophilicity (ω) χ² / (2η)Propensity to accept electrons.

Molecular Modeling and Docking Simulations (focused on interaction principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for predicting the binding mode of a potential drug candidate within the active site of a biological target.

For a compound like thieno[3,2-h] mdpi.comdtic.milnaphthyridine, which may have therapeutic potential, molecular docking simulations are used to predict how it might bind to a specific protein target. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes. nih.govtandfonline.com Studies on related thieno[2,3-d]pyrimidine (B153573) derivatives, for instance, have successfully used docking to predict binding to targets like EGFR and PI3K kinases. nih.govtandfonline.com

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. Key interactions that are analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms). The nitrogen atoms in the naphthyridine core and potential substituents on the thieno[3,2-h] mdpi.comdtic.milnaphthyridine scaffold could act as key hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. The aromatic rings of the thieno[3,2-h] mdpi.comdtic.milnaphthyridine core would likely participate in such interactions.

π-π Stacking: A non-covalent interaction between aromatic rings. The fused aromatic system of the ligand could stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.

Van der Waals Forces: General attractive or repulsive forces between molecules.

By visualizing the top-ranked docking poses, researchers can identify these critical interactions, providing a rational basis for the design of new analogues with improved potency and selectivity. Although specific docking studies on the parent thieno[3,2-h] mdpi.comdtic.milnaphthyridine are not detailed in the provided search context, this methodology remains a cornerstone for evaluating its potential as a bioactive agent.

Structure Activity Relationship Sar Studies and Design Principles

Systematic Modification of the Thieno[3,2-h]Current time information in Bangalore, IN.mdpi.comnaphthyridine Scaffold

The synthesis of the thieno Current time information in Bangalore, IN.mdpi.comnaphthyridine core and its derivatives is achieved through various strategic chemical reactions, allowing for systematic modifications to explore and optimize biological activity. A key approach involves the reaction of (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles with thioglycolic acid anilide, which can yield derivatives of thieno[2,3-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine depending on the reaction conditions. researchgate.net This highlights a method for constructing the fused ring system with inherent functional groups ripe for further modification.

Another versatile strategy is the one-pot pseudo five-component reaction, which has been used to synthesize highly functionalized Current time information in Bangalore, IN.mdpi.com-naphthyridines. researchgate.net This method allows for the incorporation of diverse substituents, including various alkyl and aryl groups, in a single step. For the closely related benzo[b]thieno[3,2-h]-1,6-naphthyridines, synthesis has been achieved by applying rigid analogue and isosteric replacement design principles, starting from 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylic acids which undergo cyclization. semanticscholar.org

Furthermore, an efficient methodology for creating the novel thieno[2,3-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine ring system involves a Smiles type rearrangement and subsequent cyclization of 2-(3-cyanopropylthio)pyridine-3-carbonitrile. rsc.org The modification of the core scaffold is also achieved through multi-step syntheses, such as the Pictet-Spengler reaction of 3-(furan-3-yl)pyridine-2-amine or 3-(thiophen-3-yl)pyridine-2-amine with various substituted aldehydes to yield fused thieno-/furo-[2,3-c] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives. ekb.eg These synthetic routes provide a robust platform for systematically altering the scaffold to probe structure-activity relationships.

Influence of Substituent Effects on Chemical Behavior and Potential Interactions

The chemical behavior and biological activity of the thieno[3,2-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine scaffold are profoundly influenced by the nature and position of its substituents.

Role of Specific Functional Groups (e.g., amino, cyano, alkyl, aryl, heteroaryl)

The introduction of specific functional groups at various positions on the thieno Current time information in Bangalore, IN.mdpi.comnaphthyridine skeleton is a key strategy for modulating activity. The nature of these substituents can influence everything from target binding affinity to pharmacokinetic properties.

Research on related naphthyridine and thienopyridine systems provides significant insights:

Halogens: Chloro-substituted benzo[h]naphtho[1,2-b] Current time information in Bangalore, IN.mdpi.comnaphthyridine compounds have demonstrated potent cytotoxic activity against multiple cancer cell lines, in some cases exceeding that of the standard drug adriamycin. semanticscholar.orgresearchgate.net Similarly, the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine (B1210474) scaffold was found to enhance antibacterial activity. nih.gov

Amino Groups: In 1,8-naphthyridine derivatives, an aminopyrrolidine group at the C-7 position was found to be more effective for antitumor activity than other amines. acs.org For 1,6-naphthyridine (B1220473) derivatives, 5-substituted-8-amino- Current time information in Bangalore, IN.mdpi.comnaphthyridines were found to be significantly cytotoxic. researchgate.net

Aryl and Heteroaryl Groups: The presence of aryl groups is a common feature in active compounds. For example, 4-aryl-substituted thieno[2,3-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives have been synthesized from (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles. researchgate.net In a series of 1,8-naphthyridine-based antitumor agents, a 2-thiazolyl group at the N-1 position was identified as the optimal substituent for activity. acs.org

Cyano Groups: The cyano group is a versatile functional group used in the synthesis of the scaffold itself and can influence the electronic properties of the final compound. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can affect the photophysical characteristics of the scaffold. For instance, in thieno[3,2-c]pyridines, introducing an electron-withdrawing substituent typically leads to a bathochromic (red) shift in fluorescence, while an electron-donating substituent causes a hypsochromic (blue) shift. researchgate.net

Functional GroupPositionObserved EffectScaffold/AnalogueReference
Chloro-Enhanced antiproliferative activityBenzo[h]naphtho[1,2-b] Current time information in Bangalore, IN.mdpi.comnaphthyridine semanticscholar.orgresearchgate.net
BromoC-6Enhanced antibacterial activity1,8-Naphthyridine nih.gov
AminopyrrolidineC-7Increased antitumor activity1,8-Naphthyridine acs.org
AminoC-8Significant cytotoxicity1,6-Naphthyridine researchgate.net
2-ThiazolylN-1Optimal for antitumor activity1,8-Naphthyridine acs.org
ArylC-4Component of synthesized active scaffoldsThieno[2,3-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For scaffolds related to thieno[3,2-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative.

A 3D-QSAR study was conducted on benzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridin-2(1H)-one analogues as mTOR kinase inhibitors. ijpsonline.com This study utilized CoMFA and CoMSIA methods to build predictive models. ijpsonline.com The resulting contour maps from these models provided crucial insights, indicating that electrostatic, hydrophobic, and hydrogen bond donor fields have significant effects on the biological activity of the derivatives. ijpsonline.com Such models are invaluable for predicting the activity of new analogues before their synthesis, thereby streamlining the drug discovery process. ijpsonline.com

Similarly, a receptor-induced 3D-QSAR model was developed for a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors. researchgate.net This study employed induced fit docking to account for the flexibility of the protein's active site. researchgate.net The resulting QSAR models helped to explore the essential structural requirements for the ligand molecules to achieve a complementary fit with the target protein's active site. researchgate.net These examples demonstrate that QSAR, particularly when combined with molecular docking, is a powerful approach for understanding the SAR of thieno-naphthyridine-type structures and for guiding the design of more potent compounds.

Design Strategies for Modulating Biological Target Interactions (chemical basis)

The rational design of thieno[3,2-h] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives often employs established medicinal chemistry strategies to enhance interactions with specific biological targets.

One prominent strategy is scaffold hopping and isosteric replacement . This was used to design novel benzo[b]thieno[3,2-h]-1,6-naphthyridine derivatives as potential anti-herpes simplex virus (HSV) agents. semanticscholar.org The design was based on the structures of known anti-HSV active compounds, 1-hydroxyacridones and ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate. The acridone (B373769) motif was considered a classical isostere of the benzo[b]-1,6-naphthyridine system, providing a chemical basis for the new scaffold design. semanticscholar.org

Another key strategy is the creation of rigid analogues to lock the molecule into a specific, biologically active conformation. This was also part of the design of benzo[b]thieno[3,2-h]-1,6-naphthyridines, where cyclization of the N-aryl ring of a flexible precursor led to the rigid tetracyclic system. semanticscholar.org This conformational constraint can enhance binding affinity to a target.

Furthermore, in silico design and computational predictions are increasingly used to identify promising scaffolds for specific targets. For example, thieno[3,2-d]pyrimidine (B1254671) derivatives were identified as potential ATR kinase inhibitors through computational screening before being synthesized and tested. researchgate.net This approach allows for the targeted development of inhibitors for specific protein families like the PIKK family of kinases. researchgate.net The discovery of Torin2, a potent and selective mTOR inhibitor, also involved the strategic design of a benzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridin-2(1H)-one core. oncotarget.com

Ligand Design Based on Target Inhibition Mechanisms (chemical interaction)

Understanding the specific chemical interactions between a ligand and its biological target is fundamental to designing effective inhibitors. Molecular docking studies are frequently used to elucidate these interactions and guide ligand design.

For benzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives, docking studies have been used to investigate their binding modes with enzymes like topoisomerase II (Topo II). researchgate.net These studies revealed that active compounds fit well into the enzyme's active site and form specific hydrogen bond interactions, providing a chemical explanation for their inhibitory activity. researchgate.net

In the case of benzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridin-2(1H)-one analogues designed as mTOR inhibitors, molecular docking was used to explore the binding conformations with key amino acid residues in the kinase domain. ijpsonline.com This information is critical for designing new derivatives with improved potency by optimizing interactions with the target protein.

Moreover, studies on closely related benzo[b]thieno[2,3-c]naphthyridin-2-ones have shown that minor structural changes can dramatically alter the mechanism of action. acs.org For example, a small modification can shift the primary interaction from DNA intercalation to anti-tubulin activity by disrupting microtubule formation. acs.org This demonstrates that ligand design must consider not only the binding affinity to a single target but also how subtle chemical changes can influence the entire biological interaction profile.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry, employed to optimize lead compounds, discover novel chemical series, and navigate intellectual property landscapes. Scaffold hopping involves replacing the central core of a molecule with a structurally distinct moiety while preserving the essential three-dimensional arrangement of key pharmacophoric features. Bioisosteric replacement, a more subtle modification, involves substituting an atom or a group with another that possesses similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles.

The thieno[3,2-h] researchgate.netub.edunaphthyridine scaffold is often explored in the context of these principles, particularly as a bioisosteric analogue of other well-established heterocyclic systems, such as the benzo[h] researchgate.netub.edunaphthyridine core.

Bioisosteric Relationship with Benzo[h] researchgate.netub.edunaphthyridines

A prominent example of a biologically active benzo[h] researchgate.netub.edunaphthyridine is Torin2, a potent ATP-competitive inhibitor of several phosphoinositide 3-kinase (PI3K)-related kinases (PIKKs), including the mammalian target of rapamycin (B549165) (mTOR), ataxia-telangiectasia mutated (ATM), and ATM- and Rad3-related (ATR) kinase. nih.govresearchgate.net The core structure of Torin2, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] researchgate.netub.edunaphthyridin-2(1H)-one, has served as a template for designing new kinase inhibitors. oncotarget.com

The replacement of the benzene (B151609) ring in the benzo[h] researchgate.netub.edunaphthyridine system with a thiophene (B33073) ring to give the thieno[3,2-h] researchgate.netub.edunaphthyridine scaffold is a classic example of bioisosteric replacement. This substitution can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability while aiming to retain or improve its binding affinity for the target protein.

Studies on related thieno-fused systems, such as thieno[3,2-d]pyrimidines, highlight the utility of this approach. Thieno[3,2-d]pyrimidines are considered structural isosteres of purines and have been investigated as PIKK family inhibitors, drawing direct structural comparisons to the benzo[h] researchgate.netub.edunaphthyridin-2(1H)-one core of Torin2. researchgate.net This bioisosteric relationship suggests that the thieno[3,2-h] researchgate.netub.edunaphthyridine core is a viable scaffold for developing inhibitors against the same class of kinases. For instance, modifications on the thieno[3,2-d]pyrimidine scaffold have yielded potent dual PI3K/mTOR inhibitors. nih.gov

Table 1: Comparison of Benzo-fused and Thieno-fused Scaffolds as Kinase Inhibitors

Scaffold Hopping Applications

The concept of scaffold hopping can be seen in the development of kinase inhibitors where a known core is replaced by a novel one. The thieno[3,2-h] researchgate.netub.edunaphthyridine scaffold and its isomers can emerge from such explorations. For example, a computational screen of 179 thieno[3,2-d]pyrimidine derivatives was initiated based on their structural resemblance to the Torin2 scaffold to identify new PIKK inhibitors. researchgate.net This represents a deliberate hop from a benzo-fused tetracyclic system to a thieno-fused bicyclic system to explore new chemical space and potentially discover compounds with different selectivity or improved properties.

In a different therapeutic area, scaffold hopping from a thienopyrimidine acid identified as a Notum inhibitor led to the discovery of highly potent 3-methylimidazolin-4-one amides. nih.gov This successful hop demonstrates that the biological activity of a thieno-fused parent scaffold can be replicated or improved upon by a structurally unrelated core, providing valuable insights for future drug design endeavors.

Another bioisosteric replacement that led to the development of the related 1,2,3,4-tetrahydrobenzo[h] researchgate.netub.edunaphthyridine scaffold was the substitution of an oxygen atom in a pyrano[3,2-c]quinoline core with a nitrogen atom (O → NH). ub.eduub.edu This seemingly minor change resulted in a dramatic increase in inhibitory activity against acetylcholinesterase (AChE), with potency increasing over 150-fold. ub.edu This highlights how subtle isosteric changes to the core heterocycle can profoundly impact biological activity.

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement in Related Systems

These examples underscore the power of scaffold hopping and bioisosteric replacement in drug discovery. The thieno[3,2-h] researchgate.netub.edunaphthyridine core, as a bioisostere of the benzo[h] researchgate.netub.edunaphthyridine and other related heterocyclic systems, represents a valuable template for the design of novel therapeutic agents, particularly in the area of kinase inhibition.

Advanced Applications in Chemical Biology and Materials Science

Development as Fluorescent Probes for Biomolecular Interactions

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. The intrinsic fluorescence of many heterocyclic compounds, including various thienopyridine and naphthyridine isomers, makes them excellent platforms for the design of such probes.

While there is no specific research on the use of Thieno[3,2-h] nih.govresearchgate.netnaphthyridine for investigating enzyme binding sites, the closely related 1,6-naphthyridin-7(6H)-one scaffold has been incorporated into fluorescent nucleoside analogues for this purpose. For instance, 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones have been synthesized and proposed as tools to probe enzyme binding sites due to their powerful fluorescence properties and the conformational flexibility afforded by the triazole linkage, which could allow for adaptation to the spatial requirements of an enzyme's active site mdpi.com. This suggests that the 1,6-naphthyridine (B1220473) core, a key component of Thieno[3,2-h] nih.govresearchgate.netnaphthyridine, is a viable starting point for the development of enzyme probes.

The ability of planar aromatic molecules to intercalate into or bind with nucleic acids has been widely exploited in the design of fluorescent probes for DNA and RNA. Although direct studies on Thieno[3,2-h] nih.govresearchgate.netnaphthyridine are absent, derivatives of the broader naphthyridine family have been developed as fluorescent probes for nucleic acids mdpi.com. The aforementioned 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones are also suggested as potential probes for nucleic acids mdpi.com. The fluorescence of these compounds is often sensitive to their local environment, which can provide insights into the structure and dynamics of the nucleic acids they interact with.

Integration into Luminescent Materials

The photophysical properties of thienopyridine and naphthyridine derivatives have led to their investigation as components of advanced luminescent materials, with applications in organic electronics and the design of materials with tailored optical properties.

Organic Light-Emitting Diodes (OLEDs) are a prominent application for luminescent organic molecules. While no data exists for Thieno[3,2-h] nih.govresearchgate.netnaphthyridine in OLEDs, related thienopyridine isomers have been utilized. For example, iridium complexes based on thieno[3,2-c]pyridine (B143518) have been synthesized and characterized for use in solution-processable OLEDs researchgate.net. These complexes have demonstrated high efficiencies as phosphorescent dopants in the emissive layer of OLED devices researchgate.net. Furthermore, various naphthyridine-based compounds have been investigated as emitters and electron-transport materials in OLEDs, showing high fluorescence in both solution and the solid state researchgate.net.

The ability to tune the optical properties of a material by modifying its chemical structure is a key goal in materials science. For thienopyridine derivatives, it has been shown that the fluorescence properties are highly dependent on the nature and position of substituents on the heterocyclic core. In a study of thieno[3,2-c]pyridine derivatives, it was found that the introduction of different aryl groups via Suzuki coupling led to a range of emission colors researchgate.net. Similarly, research on thieno[3,2-b]pyridin-5(4H)-ones demonstrated that the position of aryl substitution significantly modulates their fluorescence, with 2-aryl analogues exhibiting strong fluorescence while 3-aryl derivatives are non-emissive nih.gov. This highlights the principle of tunable optical properties within the broader thienopyridine class, a concept that would likely extend to the Thieno[3,2-h] nih.govresearchgate.netnaphthyridine scaffold.

Exploration as Scaffolds for Investigational Chemical Tools

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities or chemical functions. The 1,6-naphthyridine motif is considered a "multivalent scaffold" in medicinal chemistry, with various substituted derivatives showing a range of bioactivities nih.gov. For example, 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one, which contains the 1,6-naphthyridine core, has been identified as a c-Met kinase inhibitor nih.gov. While this demonstrates the potential of the 1,6-naphthyridine framework, there is no specific research on the use of the Thieno[3,2-h] nih.govresearchgate.netnaphthyridine isomer as a scaffold for developing investigational chemical tools. The broader thienopyrimidine scaffold, another related heterocyclic system, is also recognized as a promising scaffold in medicinal chemistry nih.gov.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the specific chemical compound “Thieno[3,2-h]naphthyridine” that aligns with the requested topics of inhibitor design, chemical probes, or the modulation of biological pathways.

Therefore, it is not possible to generate a scientifically accurate article on “Thieno[3,2-h]naphthyridine” based on the specified outline due to the absence of published research on this compound.

Q & A

What are the primary synthetic routes for Thieno[3,2-h][1,6]naphthyridine derivatives?

Category: Basic Research
Answer:
this compound derivatives are synthesized via multi-component reactions, cyclization, and isosteric replacement strategies. For example:

  • Catalyst-free synthesis : Aromatic aldehydes, naphthylamines, and tert-butyl carbamate react in refluxing ethanol to yield naphthyridine derivatives with high efficiency (70–85% yields) .
  • Cyclization with POCl₃ : Carboxylic acid intermediates undergo cyclization under reflux in phosphorus oxychloride to form the tetracyclic benzo[b]this compound system (e.g., compounds 8a–e ) .
  • One-pot synthesis : Cyanothioacetamide derivatives react with cyclic ketones to generate thieno[2,3-b][1,6]naphthyridines in a single step .

How can structure-activity relationship (SAR) studies optimize this compound derivatives for antiviral activity?

Category: Advanced Research
Answer:
SAR studies focus on:

  • Rigid analog design : Restricting rotational freedom by fusing aromatic rings (e.g., benzo[b]this compound) improves binding to viral targets like HSV-1 .
  • Substituent effects : Chlorine at position 8 (e.g., compound 8d ) enhances antiviral activity, mimicking 5-chloro-1,3-dihydroxyacridone .
  • Lipophilicity optimization : Derivatives with cLogP values between 3.0–3.8 exhibit balanced drug-likeness per Lipinski’s rules .

What analytical techniques are critical for characterizing this compound derivatives?

Category: Basic Research
Answer:
Key methods include:

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement. Mass spectrometry (EI/ESI) verifies molecular weight .
  • X-ray crystallography : Resolves fused-ring systems and hydrogen-bonding patterns in crystalline derivatives .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .

How do in silico ADMET screenings enhance the drug development pipeline for these compounds?

Category: Advanced Research
Answer:
Computational tools evaluate:

  • Drug-likeness : cLogP, molecular weight (MW), and hydrogen-bond donors/acceptors are assessed against Lipinski’s criteria. For example, derivatives with MW < 450 Da and ≤5 H-bond donors show favorable absorption .
  • Toxicity risks : Platforms like Molinspiration predict metabolic stability and off-target interactions. Benzo[b]thieno[3,2-h][1,6]naphthyridines exhibit low hepatotoxicity risk compared to acridone analogs .

How can contradictory synthetic yields across studies be resolved?

Category: Advanced Research
Answer:
Discrepancies arise from reaction conditions:

  • Solvent effects : Ethanol vs. DMF impacts cyclization efficiency. Catalyst-free ethanol reflux favors milder conditions vs. POCl₃-driven cyclization requiring acidic media .
  • Temperature control : Multi-component reactions at 100°C in DMF achieve higher yields (e.g., 76% for compound 47 ) compared to room-temperature protocols .

What strategies validate the biological activity of this compound derivatives across studies?

Category: Advanced Research
Answer:

  • Cross-assay consistency : Anti-HSV-1 activity is confirmed via plaque reduction assays (e.g., EC₅₀ = 2.5 µM for 8a ) and comparison to acyclovir .
  • Target engagement : Kinase inhibition (e.g., FGF receptor-1) is validated via enzymatic assays and molecular docking to ATP-binding pockets .

How are Thieno[3,2-h][1,6]naphthyridines structurally optimized for kinase inhibition?

Category: Advanced Research
Answer:
Modifications include:

  • Hydrophobic substituents : Methyl or phenyl groups at position 6 enhance binding to hydrophobic kinase pockets .
  • Electron-withdrawing groups : Nitro or chloro substituents improve π-stacking with tyrosine residues in catalytic domains .

Why do bioactivity results vary among structurally similar derivatives?

Category: Advanced Research
Answer:
Variations stem from:

  • Regioisomerism : Nitrogen positioning in the naphthyridine core alters hydrogen-bonding capacity (e.g., 1,6- vs. 1,8-naphthyridines) .
  • Conformational flexibility : Rigid tetracyclic systems (e.g., 8a–e ) show higher specificity than flexible analogs .

What computational methods guide the design of this compound-based therapeutics?

Category: Advanced Research
Answer:

  • E-pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen-bond acceptors) for kinase targets like PDK1 .
  • Molecular dynamics (MD) : Simulates binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .

How do Thieno[3,2-h][1,6]naphthyridines compare to other naphthyridine isomers in drug discovery?

Category: Advanced Research
Answer:

  • 1,6-Naphthyridines : Exhibit superior antiviral and kinase inhibition profiles due to nitrogen positioning, enabling dual hydrogen-bond donor/acceptor interactions .
  • 1,5-Naphthyridines : Less studied but show promise in photodynamic therapy due to extended conjugation .

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